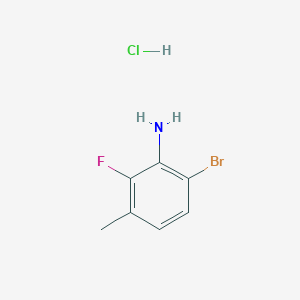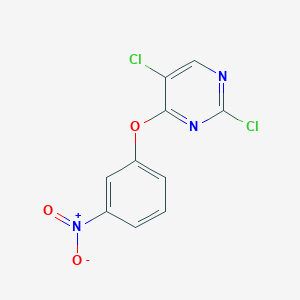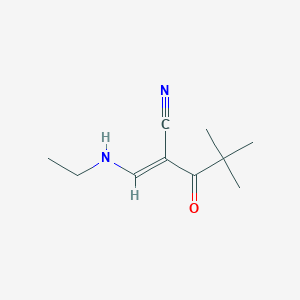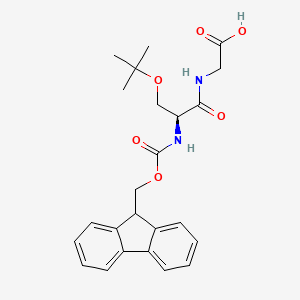![molecular formula C18H13FN2O3S B2867828 N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]-4-氟苯甲酰胺 CAS No. 879359-12-3](/img/structure/B2867828.png)
N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]-4-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly for its ability to inhibit bacterial biofilm growth . The molecule has shown significant activity against pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of the compound was determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and EI-MS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The compound has been studied for its antibacterial potential, particularly its ability to inhibit bacterial biofilm growth . It was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .科学研究应用
抗菌应用
研究人员已经合成并研究了类似于 N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]-4-氟苯甲酰胺的化合物,重点关注它们的抗菌特性。例如,含有氟原子和噻唑或噻唑烷结构的化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出有希望的抗菌活性。这些化合物,包括氟苯甲酰胺的衍生物,已使用串行肉汤稀释法等方法评估了它们对各种微生物菌株的最低抑菌浓度 (MIC)。这些化合物中氟原子的存在被强调为增强抗菌功效的关键因素 (Desai、Rajpara 和 Joshi,2013 年;Sharma 等人,2017 年)。
抗癌应用
在抗癌研究领域,N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]-4-氟苯甲酰胺的衍生物已被合成并测试了其抑制癌细胞生长的潜力。这些研究的重点是设计对包括乳腺癌、肺癌和结直肠癌细胞在内的各种癌细胞系表现出有效细胞毒性的化合物。该研究探索了不同的合成途径和对化学结构的修饰,以增强抗肿瘤活性,同时评估其药理特性。例如,氟代 2-(4-氨基苯基)苯并噻唑的合成已在体外对敏感的人乳腺癌细胞系显示出显着的细胞毒性,对其生物学特性的评估表明其具有药物开发的潜力 (Hutchinson 等人,2001 年;Osmaniye 等人,2018 年)。
作用机制
Target of Action
The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide are cholinesterase enzymes . These enzymes play a crucial role in nerve function, particularly in the breakdown of acetylcholine, a key neurotransmitter for memory and cognition. Inhibition of these enzymes is a common therapeutic strategy for treating Alzheimer’s disease .
Mode of Action
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition results in an increase in acetylcholine levels, enhancing cholinergic function and potentially improving cognitive symptoms in Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in memory and cognition. By inhibiting cholinesterase enzymes, it prevents the breakdown of acetylcholine, thereby enhancing the signaling in this pathway .
Result of Action
The molecular effect of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide’s action is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels . On a cellular level, this can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions like Alzheimer’s disease .
属性
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZFBTJBPVBIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hcl](/img/structure/B2867746.png)
![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)

![2-(2-morpholino-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2867750.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)
![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2867754.png)




![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)
